molecular formula C12H14Cl2N2O3 B3020010 Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate CAS No. 709009-14-3

Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate

Cat. No. B3020010
CAS RN: 709009-14-3
M. Wt: 305.16
InChI Key: BRPRNXVNFZUABW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related carbamate compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of methyl 2-[bis(acetyl)ethenyl]aminopropenoate was achieved in three steps from acetylacetone, involving reactions with N- and C-nucleophiles to yield heterocyclic systems . Similarly, the synthesis of 2,4,5-trichlorophenyl carbamates from isocyanates derived from Fmoc-amino acids has been described, yielding crystalline solids characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of "Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate."

Molecular Structure Analysis

The molecular structure of carbamate derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the crystal structure and molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate were described, with the crystal held together by intermolecular hydrogen bonds . These techniques could be applied to determine the molecular structure of "Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate."

Chemical Reactions Analysis

The reactivity of carbamate compounds with various nucleophiles leads to the formation of diverse heterocyclic systems. For instance, reactions of methyl aminopropenoate with heteroarylhydrazines resulted in the formation of hydrazonopropanoates and phenylpyrazoles . The chemical reactivity of "Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate" could be explored in a similar manner to synthesize novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical properties such as crystal growth and purity are important for the characterization of carbamate compounds. For example, the growth of methyl 2-(2,4-dinitrophenyl)aminopropanoate single crystals was achieved using the travelling-heater-Bridgman method, with the crystal quality assessed by the full width at half maximum (FWHM) of the Cu Kα rocking curve . The physical and chemical properties of "Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate" would likely be determined through similar crystallization and analytical techniques.

properties

IUPAC Name

methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-12(2,10(17)19-3)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPRNXVNFZUABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate

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